N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline
Description
N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]aniline is an aromatic amine derivative characterized by a central aniline group linked to a substituted phenyl ring. The phenyl ring contains methoxy groups at the 4- and 5-positions and a nitro group at the 2-position.
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-14-8-11(10-16-12-6-4-3-5-7-12)13(17(18)19)9-15(14)21-2/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMKBTYZRVWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with aniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Scientific Research Applications
N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of photolabile protecting groups for biological studies.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences between N-[(4,5-dimethoxy-2-nitrophenyl)methyl]aniline and related compounds:
Key Observations :
- Substituent Effects : The target compound's 4,5-dimethoxy groups donate electrons, counterbalancing the electron-withdrawing nitro group at the 2-position. This contrasts with 4-Methoxy-N,N-dimethyl-2,6-dinitroaniline, where dual nitro groups create a highly electron-deficient aromatic system .
- Linker Variations : The imine group in 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline enables conjugation across the molecule, which may influence UV-Vis absorption properties compared to the target compound’s methylene linker .
Electronic and Reactivity Profiles
- Nitro Group Positioning : The 2-nitro group in the target compound induces meta-directing effects during electrophilic substitution, whereas para-nitro derivatives (e.g., 4-Nitroanisole in ) exhibit different regioselectivity .
- Methoxy vs. Chloro Substituents : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing chloro group in 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline, altering the aromatic ring’s electron density and reactivity .
- Silicon-Containing Analogs : N-[(Trimethoxysilyl)methyl]aniline demonstrates how silicon-based groups can drastically modify applications (e.g., adhesion in polymers), a feature absent in the nitro/methoxy-substituted target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
